molecular formula C18H23NO2S B2795412 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide CAS No. 2034328-99-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide

カタログ番号: B2795412
CAS番号: 2034328-99-7
分子量: 317.45
InChIキー: KQKRAHGDPULFMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide, also known as AMT-130, is a small molecule therapeutic agent that has been developed for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that affects approximately 1 in 10,000 individuals worldwide. The disease is caused by a mutation in the huntingtin gene, which results in the production of a toxic protein that accumulates in the brain and leads to the death of neurons. There is currently no cure for Huntington's disease, and available treatments only provide symptomatic relief. Therefore, there is an urgent need for new therapies that can slow down or halt the progression of the disease.

作用機序

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide works by using an RNA interference (RNAi) mechanism to selectively target and degrade the mutant huntingtin mRNA, which ultimately leads to a reduction in the levels of mutant huntingtin protein in the brain. This approach has been shown to be effective in preclinical models of Huntington's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of Huntington's disease. In addition, this compound has been shown to improve motor function in animal models of Huntington's disease. These effects are likely due to the selective degradation of mutant huntingtin mRNA by this compound.

実験室実験の利点と制限

One advantage of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide in lab experiments is that it has been extensively studied in preclinical models of Huntington's disease, and has been shown to be safe and well-tolerated. In addition, the RNAi mechanism of action of this compound is highly specific, which minimizes off-target effects. However, one limitation of using this compound in lab experiments is that it is a small molecule therapeutic agent, which may limit its ability to effectively target the brain.

将来の方向性

There are several future directions for the development of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide as a therapeutic agent for Huntington's disease. One direction is to further optimize the dosing and delivery of this compound to maximize its efficacy in the brain. Another direction is to investigate the long-term safety and efficacy of this compound in clinical trials. In addition, there is a need to develop biomarkers that can accurately measure the levels of mutant huntingtin protein in the brain, which will be critical for monitoring the effectiveness of this compound in clinical trials. Finally, there is a need to explore the potential of this compound for the treatment of other neurodegenerative disorders that are caused by the accumulation of toxic proteins in the brain.

合成法

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide is synthesized using a multi-step process that involves the coupling of two key intermediates, 5-hydroxy-3-(thiophen-3-yl)pentylamine and 2,5-dimethylbenzoic acid. The synthesis of these intermediates is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The final product is obtained through a purification process that involves the use of chromatography techniques.

科学的研究の応用

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of Huntington's disease, including cell-based assays and animal models. These studies have demonstrated that this compound can effectively reduce the levels of mutant huntingtin protein in the brain and improve motor function in animal models. In addition, this compound has been shown to be safe and well-tolerated in preclinical studies.

特性

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-3-4-14(2)17(11-13)18(21)19-8-5-15(6-9-20)16-7-10-22-12-16/h3-4,7,10-12,15,20H,5-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRAHGDPULFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。